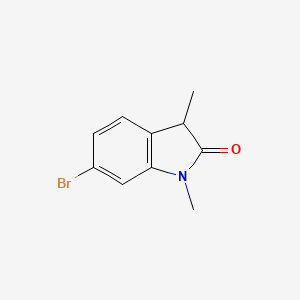

6-Bromo-1,3-dimethylindolin-2-one

Beschreibung

Significance of the Indolin-2-one Scaffold in Contemporary Chemical Research

The indolin-2-one, or oxindole (B195798), skeleton is a prominent heterocyclic structure that is widely recognized as a "privileged scaffold" in medicinal chemistry. calpaclab.commolport.com This designation is due to its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. calpaclab.comsigmaaldrich.com The structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. bldpharm.com This arrangement allows for versatile chemical modifications, enabling the creation of large libraries of compounds for drug discovery. calpaclab.com

The significance of the indolin-2-one core is underscored by its presence in approved pharmaceutical drugs. bldpharm.com For instance, Sunitinib, a multi-kinase inhibitor approved for cancer therapy, is built upon the indolin-2-one scaffold. sigmaaldrich.combldpharm.com The scaffold is a common feature in compounds designed as kinase inhibitors, which are crucial in oncology research. bldpharm.com Beyond cancer, indolin-2-one derivatives have been investigated for a vast spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. bldpharm.com The ability of this core structure to be readily modified allows chemists to fine-tune the pharmacological profile of the resulting molecules, making it a cornerstone in the development of targeted therapies. calpaclab.commedchemexpress.com

Strategic Importance of Brominated Heterocycles in Organic Synthesis

The introduction of a bromine atom onto a heterocyclic ring, such as in 6-Bromo-1,3-dimethylindolin-2-one, is a key strategic decision in modern organic synthesis. Halogenated heterocycles, particularly those containing bromine, are highly valuable as synthetic intermediates. sigmaaldrich.com The bromine atom serves as a versatile "synthetic handle," allowing for a wide range of subsequent chemical transformations.

One of the most powerful applications of bromo-heterocycles is in palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize the carbon-bromine (C-Br) bond as a reactive site to form new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to building more complex molecular architectures from simpler, readily available building blocks. For example, a bromo-substituted compound can be coupled with various boronic acids (in the Suzuki reaction) to introduce new aryl or alkyl groups, thereby expanding the structural diversity of a compound library for screening purposes. This modular approach is essential in medicinal chemistry for exploring structure-activity relationships (SAR) to optimize lead compounds. The ability to selectively functionalize a molecule at the site of bromination provides chemists with precise control over the final structure, which is critical for designing molecules that can interact specifically with biological targets.

Research Rationale and Focus for this compound within Academic Disciplines

While extensive research specifically documenting the applications of this compound is not widely available in public literature, its research rationale can be inferred from its constituent parts. The molecule combines the biologically significant indolin-2-one core with a strategically placed bromine atom and two methyl groups, making it a highly valuable building block for synthetic and medicinal chemistry.

The primary research focus for this compound is its use as a versatile intermediate for the synthesis of more complex molecules. The rationale is as follows:

Leveraging the Privileged Scaffold: Researchers would utilize the established biological potential of the indolin-2-one core as a starting point for designing new drug candidates, particularly kinase inhibitors for anticancer research. molport.combldpharm.com

Exploiting the Bromo-Substituent: The bromine at the 6-position provides a reactive site for introducing molecular diversity through cross-coupling reactions. This allows for the systematic synthesis of a library of derivatives where different chemical groups can be attached at this position to probe their effect on biological activity.

Investigating the Role of Methylation: The two methyl groups (at the N-1 and C-3 positions) are not merely passive substituents. The N-1 methylation prevents the formation of hydrogen bonds at this position and can increase the compound's lipophilicity, potentially influencing its solubility and ability to cross cell membranes. The methyl group at the C-3 position creates a quaternary carbon center, which can enhance the metabolic stability of the molecule by blocking a potential site of oxidation.

Therefore, the academic and industrial focus on a compound like this compound is centered on its utility as a key intermediate in diversity-oriented synthesis. It serves as a platform for rapidly generating novel, structurally diverse molecules based on a proven pharmacophore, which can then be screened for a wide range of biological activities.

Chemical Compound Data

| Property | Value | Notes |

| Compound Name | This compound | |

| Molecular Formula | C₁₀H₁₀BrNO | Calculated |

| Molecular Weight | 240.10 g/mol | Calculated |

| CAS Number | Not assigned / Not readily available | A CAS number for this specific compound is not found in major public databases. The related compound 6-Bromo-1,3-dihydro-2H-indol-2-one has the CAS number 99365-40-9. bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-8-4-3-7(11)5-9(8)12(2)10(6)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPJGXFVNXAQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)Br)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 1,3 Dimethylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering profound insights into the molecular framework of a compound. By probing the magnetic properties of atomic nuclei, NMR elucidates the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types of protons and their spatial relationships within a molecule. The ¹H NMR spectrum of 6-Bromo-1,3-dimethylindolin-2-one displays distinct signals corresponding to the aromatic, methine, and methyl protons. The chemical shifts (δ) are indicative of the electronic environment of each proton, while coupling constants (J) reveal interactions between neighboring protons.

Table 1: Interactive ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0-7.3 | Multiplet | - |

| Methine H (C3-H) | ~3.5 | Quartet | ~7.5 |

| N-Methyl (N-CH₃) | ~3.2 | Singlet | - |

| C3-Methyl (C3-CH₃) | ~1.4 | Doublet | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a specific signal in the ¹³C NMR spectrum. The chemical shift of each signal is influenced by the hybridization and the electronic environment of the carbon atom.

Table 2: Interactive ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~175 |

| Aromatic C-Br | ~115 |

| Aromatic C | 110-145 |

| Methine C (C3) | ~35 |

| N-Methyl C (N-CH₃) | ~26 |

| C3-Methyl C (C3-CH₃) | ~15 |

Two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks. In this compound, COSY would show a correlation between the methine proton at C3 and the protons of the adjacent methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern counterpart HSQC, correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular structure, for example, by showing correlations from the N-methyl protons to the carbonyl carbon and the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extreme precision. For this compound (C₁₀H₁₀BrNO), HRMS would confirm the molecular formula by providing an experimental mass that closely matches the calculated theoretical mass. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity separated by two mass units.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

Table 3: Interactive IR Absorption Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Amide) Stretch | 1710 - 1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-Br Stretch | 600 - 500 |

Reactivity and Mechanistic Pathways of 6 Bromo 1,3 Dimethylindolin 2 One

Reactivity at the Bromine Moiety

The bromine atom attached to the aromatic ring is a key functional group, enabling a variety of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on the bromo-substituted ring of 6-bromo-1,3-dimethylindolin-2-one is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to activate the ring towards nucleophilic attack. In this molecule, the amide group in the five-membered ring is electron-withdrawing, but its influence at the C-6 position is not as potent as a nitro group, for example. Therefore, forcing conditions, such as high temperatures, strong bases, and highly nucleophilic reagents, would likely be required to achieve substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. Given the moderate activation of the ring, such reactions are expected to be slow and may require specific catalysts (e.g., copper-catalyzed methods like the Ullmann condensation) to proceed efficiently.

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction

The Suzuki coupling is a versatile reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures. This compound would be expected to react readily with various aryl or vinyl boronic acids.

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indolinone to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Table 1: Expected Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or similar Pd(0) complex | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 6-Aryl-1,3-dimethylindolin-2-one |

Sonogashira Reaction

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. This compound would serve as the aryl halide component.

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. Copper-free variations of the Sonogashira reaction have also been developed.

Table 2: Expected Sonogashira Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ or similar | CuI | Et₃N, Diisopropylamine | 6-Alkynyl-1,3-dimethylindolin-2-one |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

The accepted mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the indolinone. This is followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new carbon-carbon double bond of the product and a hydridopalladium complex. Finally, the base regenerates the active Pd(0) catalyst.

Table 3: Expected Heck Cross-Coupling Reaction

Reactivity of the Indolin-2-one Core

The indolin-2-one core possesses its own reactive sites, namely the aromatic ring, which can undergo electrophilic substitution, and the lactam carbonyl group.

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring. The outcome of such reactions on the this compound ring system is directed by the existing substituents. The key directing groups are the acylamino moiety (part of the lactam ring) and the bromine atom.

Acylamino Group: This group is an ortho, para-director and is activating.

Bromine Atom: This is a deactivating but also an ortho, para-directing group.

Alkyl Group (at N-1): The N-methyl group is electron-donating.

The positions available for substitution are C-4, C-5, and C-7. The C-5 and C-7 positions are ortho and para, respectively, to the activating acylamino group. The C-5 position is also ortho to the bromine atom. The C-4 position is ortho to the acylamino group but is subject to steric hindrance from the adjacent five-membered ring. Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions, with the precise regioselectivity depending on the specific electrophile and reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of 5- and 7-substituted products.

The carbonyl group in the indolin-2-one system is part of a lactam (a cyclic amide). Amide carbonyls are significantly less reactive towards nucleophiles than the carbonyls of ketones or aldehydes. This reduced reactivity is due to the resonance delocalization of the nitrogen lone pair, which decreases the electrophilicity of the carbonyl carbon.

Despite this, the carbonyl group can undergo certain transformations:

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group (CH₂), which would result in the formation of the corresponding 6-bromo-1,3-dimethylindoline.

Hydrolysis: Under harsh acidic or basic conditions, the lactam ring can be opened via hydrolysis to yield the corresponding amino acid derivative.

Reaction with Organometallics: Very strong nucleophiles like Grignard reagents or organolithium compounds could potentially add to the carbonyl, but this is often a low-yielding process with amides and can lead to side reactions.

Mechanistic Investigations of this compound Transformations

Direct mechanistic studies on this compound are not prominent in the literature. However, the mechanisms of its expected reactions are well-established from studies on analogous systems.

Cross-Coupling Reactions: Mechanistic investigations of palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck reactions are extensive. Studies focus on the kinetics of each step (oxidative addition, transmetalation, reductive elimination), the role of ligands in stabilizing the palladium catalyst, and the effect of the base. For instance, in Suzuki couplings, the base is crucial for the formation of the 'ate' complex of the boronic acid, which facilitates transmetalation.

Electrophilic Aromatic Substitution: The mechanism for EAS is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The regioselectivity is determined by the stability of the possible intermediates, which is influenced by the electronic effects of the substituents already on the ring.

Carbonyl Additions: The mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. For amides, the subsequent step is typically the elimination of the leaving group to reform a carbonyl (in substitution reactions) or protonation of the oxygen (in addition reactions). The high energy barrier for breaking the C-N bond makes nucleophilic acyl substitution less favorable for lactams compared to other carboxylic acid derivatives.

Radical Reaction Pathways

One plausible radical pathway involves the homolytic cleavage of the C-Br bond, typically initiated by radical initiators like AIBN (azobisisobutyronitrile) or by photolysis. This would generate an aryl radical at the C6 position of the indolinone core. Such radicals are known to participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions.

Another potential radical pathway is initiated by the abstraction of a hydrogen atom from one of the methyl groups, most likely the C3-methyl group, to form a stabilized radical adjacent to the carbonyl group. However, the aryl radical formation is generally more facile under conditions that favor C-Br bond homolysis.

Research on similar N-arylacrylamide systems has shown that radical cyclization is a powerful method for the formation of oxindole (B195798) structures. thieme-connect.com In a related context, if this compound were to be synthesized via a radical pathway, a precursor molecule could undergo a cyclization process where a radical intermediate attacks the aromatic ring. thieme-connect.com

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Initiator/Conditions | Intermediate | Potential Product(s) |

| C-Br Bond Homolysis | AIBN, heat or UV light | C6-aryl radical | 6-H-1,3-dimethylindolin-2-one (via H-abstraction), 6-substituted products |

| Radical Coupling | Palladium/Light | Aryl radical | Biphenyl-type structures |

Ionic Reaction Mechanisms

The ionic reactivity of this compound is dominated by the electrophilic nature of the bromine-bearing aromatic ring and the potential for nucleophilic substitution reactions.

A key ionic pathway is electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing group. However, the powerful activating effect of the nitrogen atom's lone pair, directed to the ortho (C7) and para (C5) positions, will dominate. The C5 position is sterically more accessible than the C7 position, which is flanked by the bulky C1-methyl group and the fused ring system. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the C5 position.

Nucleophilic aromatic substitution (SNAr) is another possible ionic mechanism. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (in this case, the bromide ion). The carbonyl group at C2 does withdraw electron density from the ring, but for an SNAr to be efficient, additional activating groups would likely be needed.

The generation of a carbocation intermediate is a hallmark of unimolecular substitution reactions. vaia.com In the case of this compound, the loss of the bromide ion to form an aryl cation is generally unfavorable under standard conditions. However, under specific conditions, such as in the presence of a strong Lewis acid, this pathway could be accessed.

Role of Catalysis in Reaction Mechanisms (e.g., Transition Metal, Organocatalysis)

Catalysis plays a pivotal role in expanding the synthetic utility of bromo-substituted heterocycles like this compound, particularly in the realm of cross-coupling reactions.

Transition Metal Catalysis:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would all be expected to proceed at the C6 position. For instance, a Suzuki coupling would involve the reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base to yield a 6-aryl- or 6-vinyl-substituted product.

Copper-catalyzed reactions are also highly relevant. For example, the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, could be employed to form a C-O, C-N, or C-S bond at the C6 position, often under milder conditions than traditional SNAr reactions.

Table 2: Plausible Catalyzed Reactions of this compound

| Reaction Name | Catalyst | Reagent | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | 6-Aryl-1,3-dimethylindolin-2-one |

| Heck Coupling | Pd(OAc)₂, Ligand | Alkene | 6-Vinyl-1,3-dimethylindolin-2-one |

| Sonogashira Coupling | Pd/Cu catalyst | Terminal alkyne | 6-Alkynyl-1,3-dimethylindolin-2-one |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand | Amine | 6-Amino-1,3-dimethylindolin-2-one |

| Ullmann Condensation | Cu catalyst | Alcohol, Amine, or Thiol | 6-O/N/S-substituted-1,3-dimethylindolin-2-one |

Organocatalysis:

While transition metal catalysis is dominant for transformations at the C-Br bond, organocatalysis could play a role in reactions involving other parts of the molecule. For example, an organocatalyst could be used to enantioselectively functionalize the C3 position if a suitable prochiral precursor were designed. However, for reactions directly involving the C-Br bond, organocatalytic methods are less common than transition metal-based approaches.

Applications of 6 Bromo 1,3 Dimethylindolin 2 One As a Chemical Building Block

Precursor in Complex Heterocyclic Compound Synthesis

The bromine atom on the aromatic ring of 6-Bromo-1,3-dimethylindolin-2-one serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex heterocyclic systems. While direct experimental data on this specific substrate is limited in publicly available research, the reactivity of analogous bromo-substituted oxindoles and other heterocyclic systems strongly suggests its utility in a range of transformations.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are routinely employed to functionalize aryl bromides. nih.govnih.govnih.govnih.gov For instance, the Suzuki-Miyaura coupling would allow for the introduction of various aryl or heteroaryl groups at the C6-position, leading to the synthesis of 6-aryl-1,3-dimethylindolin-2-ones. These derivatives are of interest for their potential biological activities. nih.gov

Similarly, the Heck reaction offers a pathway to introduce alkenyl substituents, which can then be further manipulated to create fused ring systems or other complex side chains. nih.gov The Sonogashira coupling, on the other hand, provides access to 6-alkynyl-1,3-dimethylindolin-2-ones. nih.govscirp.orgtubitak.gov.tr The resulting alkyne functionality is highly versatile and can participate in various subsequent transformations, including cycloadditions and further cross-coupling reactions, to build intricate molecular frameworks.

The Buchwald-Hartwig amination reaction would enable the introduction of a wide range of nitrogen-based functionalities at the C6-position, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles. wikipedia.orgchemspider.com This opens up avenues for the synthesis of compounds with diverse pharmacophoric features.

| Reaction Type | Potential Reactant | Potential Product Structure | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid | 6-Aryl-1,3-dimethylindolin-2-one | Access to biaryl and heteroaryl-substituted oxindoles. |

| Heck Coupling | Alkene | 6-Alkenyl-1,3-dimethylindolin-2-one | Introduction of vinyl groups for further functionalization. |

| Sonogashira Coupling | Terminal alkyne | 6-Alkynyl-1,3-dimethylindolin-2-one | Formation of versatile alkyne-containing intermediates. |

| Buchwald-Hartwig Amination | Amine | 6-Amino-1,3-dimethylindolin-2-one | Introduction of diverse nitrogen-containing substituents. |

Utility in Scaffold Diversity Generation and Library Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org The 1,3-dimethylindolin-2-one (B3050237) core, when functionalized at the C6-position, provides an excellent starting point for creating such libraries. The aforementioned cross-coupling reactions are instrumental in this regard, allowing for the rapid and efficient introduction of a wide array of substituents from commercially available starting materials.

Starting from this compound, a library of compounds can be generated by reacting it with a diverse set of boronic acids, alkenes, alkynes, and amines in a parallel synthesis format. This approach allows for the systematic exploration of the chemical space around the 1,3-dimethylindolin-2-one scaffold. The resulting compounds, with their varied electronic and steric properties at the C6-position, can then be screened for biological activity against various targets.

Furthermore, the oxindole (B195798) scaffold itself is amenable to further modifications. For instance, the ketone functionality at the C2-position can be a site for various reactions, and the gem-dimethyl group at C3 can influence the conformation and properties of the molecule. The combination of derivatization at the C6-position with modifications at other sites on the scaffold can lead to a vast number of unique molecular architectures. The inherent structural features of the indolinone scaffold, being a fused heterocyclic system, provide a good starting point for generating three-dimensional diversity, a desirable trait for molecules intended for biological applications. rsc.orgnih.gov

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govnih.gov The design of novel MCRs is a continuous area of research in organic synthesis. While there are no specific reports detailing the use of this compound in MCRs, its structure suggests potential applications.

For example, the bromo-substituent could be incorporated into a palladium-catalyzed MCR. In such a scenario, the oxidative addition of the palladium catalyst to the C-Br bond would be the initiating step, followed by the sequential insertion of other components. This could lead to the one-pot synthesis of highly functionalized oxindole derivatives. nih.gov

The exploration of this compound in the context of MCRs represents a promising area for future research, with the potential to unlock novel and efficient pathways to diverse and complex molecular scaffolds.

Computational and Theoretical Studies on 6 Bromo 1,3 Dimethylindolin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

These calculations can provide valuable insights into several key molecular properties:

Molecular Geometry: DFT methods can be used to determine the most stable three-dimensional arrangement of atoms in the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule can be visualized through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Mulliken Charge Analysis: This analysis helps in understanding the charge distribution on different atoms within the molecule, which is crucial for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the charge on each atom, identifying electrophilic and nucleophilic centers. |

Molecular Docking Simulations for Protein-Ligand Interaction Prediction (General Indolin-2-one Scaffold)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For the general indolin-2-one scaffold, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity. These simulations are crucial in the rational design of new drugs.

Indolin-2-one derivatives have been extensively studied as inhibitors of various protein kinases, which are key players in cellular signaling pathways and are often dysregulated in diseases like cancer. Docking studies have revealed common binding patterns for this scaffold within the ATP-binding pocket of kinases. Typically, the indolin-2-one core forms crucial hydrogen bond interactions with the hinge region of the kinase. For example, the NH and C=O groups of the indolin-2-one scaffold are often observed to form hydrogen bonds with key residues like glutamic acid and cysteine in the hinge region of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

| Protein Target | Key Interacting Residues with Indolin-2-one Scaffold | Significance |

|---|---|---|

| VEGFR-2 | Glu917, Cys919 mdpi.com | Inhibition of angiogenesis in cancer. |

| Aurora A Kinase | Secondary amine and carbonyl groups are significant for binding. nih.gov | Inhibition of mitosis in cancer cells. |

| CDK-2 | Glu81, Leu83 nih.gov | Regulation of the cell cycle. |

| HIV-1 Integrase | Glu170, Thr174, His171 researchgate.net | Inhibition of viral replication. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For the synthesis of indolin-2-one derivatives, computational methods like DFT can be employed to understand the step-by-step process of bond formation and breaking.

| Computational Method | Information Obtained | Application |

|---|---|---|

| Density Functional Theory (DFT) | Energies of reactants, intermediates, and transition states. | Constructing reaction energy profiles and identifying the rate-determining step. |

| Transition State Theory | Calculation of reaction rate constants. | Predicting reaction kinetics and outcomes. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation of the connection between a transition state and the corresponding reactants and products. | Validating the calculated reaction pathway. |

Structure-Activity Relationship (SAR) Studies based on Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies.

For the indolin-2-one scaffold, numerous SAR studies have been conducted to identify the key structural features required for potent and selective biological activity. These studies have revealed that the nature and position of substituents on the indolin-2-one ring system are critical for determining the compound's inhibitory profile against different protein targets.

For example, in the context of tyrosine kinase inhibitors, it has been shown that:

3-substituted indolin-2-ones with a five-membered heteroaryl ring at the 3-position are highly specific for the VEGF receptor. nih.gov

Bulky substituents on the phenyl ring at the C-3 position of the indolin-2-one lead to selectivity towards the EGF and Her-2 receptors. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models that can guide the design of new, more potent indolin-2-one derivatives. nih.gov These models generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.

| SAR Finding for Indolin-2-one Derivatives | Impact on Biological Activity |

|---|---|

| Substitution at the 3-position | Crucial for determining selectivity towards different protein kinases. nih.gov |

| Presence of hydrogen bond donors/acceptors on substituents | Enhances binding affinity to the target protein. |

| Hydrophobic groups in specific regions | Can improve potency and cell permeability. |

| Electron-withdrawing or -donating groups on the aromatic ring | Modulates the electronic properties and can influence binding interactions. mdpi.com |

Conclusion and Future Research Directions for 6 Bromo 1,3 Dimethylindolin 2 One

Summary of Current Academic Research Advancements

The indolin-2-one scaffold is a prominent feature in many biologically active compounds and functional materials. The introduction of a bromine atom at the 6-position and methyl groups at the 1- and 3-positions of the indolin-2-one core can be expected to significantly influence its chemical and biological properties.

Research on 6-bromoindole (B116670) derivatives has highlighted their potential in medicinal chemistry. For instance, 6-bromoindole has been identified as a key building block for the synthesis of compounds with anticancer and antibacterial properties. biosynth.comnih.gov Specifically, derivatives have been investigated as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense mechanisms. nih.gov This suggests that 6-Bromo-1,3-dimethylindolin-2-one could also serve as a scaffold for developing novel therapeutic agents.

The N-methylation of the indolin-2-one core is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. N-methylated indolin-2-one derivatives have been explored for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer. nih.govacs.org The presence of the N-methyl group in this compound could therefore enhance its potential as a bioactive molecule.

Furthermore, the 3,3-disubstituted oxindole (B195798) framework, of which this compound is an example, is a core structure in numerous pharmaceutical molecules with a range of biological activities. researchgate.net Synthetic methodologies to access these structures are of significant interest to the medicinal chemistry community.

While direct studies are lacking, the table below summarizes the observed biological activities of closely related compounds, providing a basis for the potential applications of this compound.

| Compound Class | Observed Biological Activities | Reference |

| 6-Bromoindole Derivatives | Anticancer, Antibacterial, bCSE Inhibition | biosynth.comnih.gov |

| Substituted Indolin-2-ones | Tyrosine Kinase Inhibition, Antidiabetic | nih.govacs.orgtandfonline.com |

| 3,3-Disubstituted Oxindoles | Broad Pharmacological Properties | researchgate.net |

Identification of Unexplored Reactivity and Synthetic Avenues

The most significant unexplored avenue is the synthesis and characterization of this compound itself. While general methods for the synthesis of substituted indolin-2-ones exist, a dedicated study to optimize a synthetic route to this specific compound is warranted. A plausible synthetic approach could involve the bromination of 1,3-dimethylindolin-2-one (B3050237) or the N-methylation and subsequent C-methylation of 6-bromoindolin-2-one.

The reactivity of this compound is another area ripe for investigation. The bromine atom at the 6-position presents a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of substituents, leading to a diverse library of novel compounds for biological screening and materials science applications.

The table below outlines potential, yet unexplored, reactions for this compound based on the known reactivity of similar bromo-aromatic compounds.

| Reaction Type | Potential Reagent/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-1,3-dimethylindolin-2-one |

| Stille Coupling | Organostannane, Pd catalyst | 6-Substituted-1,3-dimethylindolin-2-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 6-Amino-1,3-dimethylindolin-2-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 6-Alkynyl-1,3-dimethylindolin-2-one |

Furthermore, the reactivity of the C-3 position, although substituted with a methyl group, could be explored. While direct functionalization might be challenging, activation of the adjacent carbonyl group could open pathways for novel transformations.

Outlook on Potential for Novel Chemical Entities and Methodological Innovations

The unique substitution pattern of this compound makes it a promising starting point for the development of novel chemical entities . Its potential as a scaffold for medicinal chemistry is significant, with possible applications in oncology, infectious diseases, and neurology, given the activities of related compounds. ontosight.aichemimpex.comontosight.ai The combination of the 6-bromo substituent and the N-methyl group could lead to compounds with improved potency, selectivity, and drug-like properties.

In the realm of methodological innovations , the synthesis of this compound and its subsequent functionalization could drive the development of new synthetic strategies. For example, developing a stereoselective synthesis of 3-substituted-3-methylindolin-2-ones would be a valuable contribution to organic chemistry.

The potential applications of this compound are not limited to medicinal chemistry. Indole-based compounds have also been investigated for their use in organic electronics as components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, which can be tuned through functionalization at the 6-position, make it a candidate for exploration in this field.

Q & A

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

Q. How can researchers design a high-throughput screening protocol for biological activity of this compound analogs?

- Methodological Answer :

- Library Synthesis : Use parallel reactors to generate analogs with varying substituents.

- Assay Design : Employ fluorescence-based enzymatic assays (e.g., kinase inhibition) in 96-well plates.

- Data Triangulation : Validate hits with orthogonal assays (e.g., SPR for binding affinity) and dose-response curves (IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.